1-(9-Phenanthryl)-1,2-diphenylethanol
Description
1-(9-Phenanthryl)-1,2-diphenylethanol is a diarylethanol derivative characterized by a central ethanediol backbone substituted with a phenanthrene ring at the 1-position and two phenyl groups at the 1- and 2-positions. The phenanthryl group introduces steric bulk and extended π-conjugation, distinguishing it from simpler diarylethanol analogs. This compound belongs to a broader class of 1,2-diarylethanols, which are noted for their diverse biological activities, including antifungal, antiviral, and receptor-binding properties .
Structurally, the compound shares a core motif with combretastatin analogs, where aryl groups influence biological efficacy . The phenanthryl substituent may enhance binding affinity to hydrophobic pockets in proteins or improve metabolic stability compared to smaller aryl groups.
Properties
Molecular Formula |
C28H22O |
|---|---|
Molecular Weight |
374.5g/mol |
IUPAC Name |
1-phenanthren-9-yl-1,2-diphenylethanol |
InChI |
InChI=1S/C28H22O/c29-28(23-14-5-2-6-15-23,20-21-11-3-1-4-12-21)27-19-22-13-7-8-16-24(22)25-17-9-10-18-26(25)27/h1-19,29H,20H2 |
InChI Key |
BIKZAKATZRFYBQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC4=CC=CC=C4C5=CC=CC=C53)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogs of 1-(9-Phenanthryl)-1,2-diphenylethanol include:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Solubility | Key Substituents |
|---|---|---|---|---|---|
| 1,2-Diphenylethanol | C₁₄H₁₄O | 198.26 | 66–68 | Slightly in CHCl₃, MeOH | Two phenyl groups |
| 1-(4-Methylphenyl)ethane-1,2-diol | C₉H₁₂O₂ | 152.19 | Not reported | Not reported | p-Tolyl group |
| (1S,2R)-2-(Methylamino)-1,2-diphenylethanol | C₁₅H₁₇NO | 227.30 | Not reported | Not reported | Methylamino group |
| This compound | C₂₈H₂₂O | 374.48 | Not reported | Predicted low aqueous solubility | Phenanthryl group |
Key Observations :
- The phenanthryl group significantly increases molar mass and steric bulk compared to phenyl or p-tolyl substituents, likely reducing solubility in polar solvents .
- Chirality in analogs like (1S,2R)-configured derivatives (e.g., VAP-1 inhibitors) highlights the role of stereochemistry in biological activity, suggesting similar sensitivity for the phenanthryl analog .
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